6-Phenyl-6-azabicyclo[3.1.0]hexane
Description
Properties
CAS No. |
179737-87-2 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
6-phenyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H13N/c1-2-5-9(6-3-1)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
WSLVGMLHVLRCFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key Observations :
- Positional Effects: The placement of substituents (e.g., phenyl at C6 vs. benzyl at C3) significantly alters biological activity. For example, 3-benzyl derivatives are intermediates for antimicrobial quinolones , whereas 6-phenyl variants may target neurological pathways .
- Conformational Flexibility: Substituents like morpholino or benzoyl groups influence ring conformation. Morpholino derivatives adopt chair conformations, while bulkier groups (e.g., p-bromobenzoyl) induce boat conformations .
Structural-Activity Relationship (SAR) :
Conformational and Crystallographic Insights
- Chair vs. Boat Conformations: Chair: Observed in 6-morpholino derivatives (e.g., 8a,b) via NMR/X-ray . Boat: Induced by steric bulk (e.g., p-iodobenzenesulfonyl groups) or diastereomeric configurations (e.g., 10a,b) .
- Torsional Angles : Methyl groups at C6 flatten 5-membered rings (torsional angle N5N1C2C3 = ~0°), whereas unsubstituted analogs retain puckered geometries .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Phenyl-6-azabicyclo[3.1.0]hexane derivatives?
- Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For example, derivatives like (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid are synthesized via cyclization of precursors using strong acids/bases (e.g., HCl or NaOH) at temperatures ranging from 0°C to 80°C. Reaction optimization includes adjusting pH and solvent polarity (e.g., THF or DCM) to stabilize intermediates and minimize side products .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for verifying bicyclic ring geometry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For instance, stereoisomers of 3-benzyl derivatives were validated using 2D NOESY NMR to assign axial/equatorial proton orientations .
Q. What solubility and stability considerations are essential for handling this compound?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO or DMF) is common, but stability varies with moisture and oxygen exposure. Derivatives like 3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane require storage under inert atmospheres (N2/Ar) at -20°C to prevent degradation. Accelerated stability studies (40°C/75% RH) can predict shelf-life .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclic core influence pharmacological activity?
- Methodological Answer : Stereochemistry significantly impacts bioactivity. For example, (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (CAS 151860-17-2) exhibits distinct receptor-binding profiles compared to its (1S,5R) isomer. Comparative studies using chiral HPLC and functional assays (e.g., IC50 measurements) reveal >10-fold differences in potency for neurotransmitter targets .
Table 1: Stereoisomer Activity Comparison
| Compound Name | CAS Number | Key Activity Difference |
|---|---|---|
| (1R,5S)-3-Benzyl derivative | 151860-17-2 | High dopamine receptor affinity |
| (1S,5R)-3-Benzyl derivative | 210236-56-9 | Enhanced serotonin transporter inhibition |
| N-Methylated analog | 1956384-80-7 | Reduced cytotoxicity in hepatic cells |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Cross-validation using standardized assays (e.g., SPR for binding kinetics) and controlling variables like purity (>95% by HPLC) and stereochemical consistency are critical. For example, discrepancies in 3-benzyl analog cytotoxicity were traced to impurities (<5% byproducts) interfering with mitochondrial assays .
Q. How can computational chemistry predict reactivity for derivative design?
- Methodological Answer : Density functional theory (DFT) calculations identify electrophilic/nucleophilic sites on the bicyclic scaffold. Molecular docking studies on fluorinated analogs (e.g., 3,3-difluorobicyclo derivatives) revealed enhanced binding to viral proteases due to fluorine’s electronegativity, guiding rational drug design .
Q. What industrial methods optimize scalability for bicyclic compound synthesis?
- Methodological Answer : Continuous flow reactors and automated systems improve yield and reproducibility. For example, (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid production uses flow chemistry to maintain precise temperature (±1°C) and residence time, achieving >90% yield at multi-kilogram scales .
Data-Driven Insights
-
Reaction Optimization Table :
Reaction Type Reagents/Conditions Yield (%) Key Side Products Cyclization H2SO4 (0.5 M), 60°C, 12 hrs 78 Ring-opened diastereomers Oxidation KMnO4, H2O, 25°C 65 Over-oxidized ketones Reduction LiAlH4, THF, -10°C 82 Amine dimerization
Key Challenges in Research
- Stereochemical Purity : Enantiomeric excess (ee) >98% is critical for reproducible bioactivity. Chiral resolution via preparative SFC (supercritical fluid chromatography) is recommended .
- Data Reproducibility : Batch-to-batch variability in catalyst loading (e.g., Pd/C for hydrogenation) can alter reaction outcomes. Rigorous QC protocols (e.g., ICP-MS for metal residues) mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
